molecular formula C17H31NO3 B1584240 N-Dodecanoyl-proline CAS No. 58725-39-6

N-Dodecanoyl-proline

Cat. No.: B1584240
CAS No.: 58725-39-6
M. Wt: 297.4 g/mol
InChI Key: AJWFQCNUNFFTHX-UHFFFAOYSA-N
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Description

N-Dodecanoyl-proline is a modified amino acid derivative where a dodecanoyl (C12) fatty acid chain is conjugated to the nitrogen atom of proline. Proline, a cyclic secondary amine, imparts unique conformational rigidity compared to linear amino acids like alanine or isoleucine. The dodecanoyl group enhances lipophilicity, making the compound suitable for applications in surfactant chemistry, drug delivery, and bioactive peptide synthesis .

Key properties include:

  • Molecular formula: C17H31NO3 (free acid) or C17H30NNaO3 (sodium salt) .
  • Molecular weight: 313.43 g/mol (free acid), 319.41 g/mol (sodium salt) .
  • Synthesis: Typically involves coupling dodecanoic acid with proline using activating agents like CDI (1,1'-carbonyldiimidazole) in THF .

Properties

IUPAC Name

1-dodecanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWFQCNUNFFTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974256
Record name 1-Dodecanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58725-39-6
Record name 1-Dodecanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-oxododecyl)-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Acylation of Proline with Dodecanoic Acid

One of the classical methods to prepare N-Dodecanoyl-proline involves direct amide bond formation between proline and dodecanoic acid (lauric acid) under high temperature conditions without the use of organic solvents or acid chlorides.

  • Process Description : The fatty acid (dodecanoic acid) is heated to temperatures ranging from 100°C up to 220°C. An aqueous solution of proline (30-60% by weight) is then added to the heated fatty acid, allowing the amide formation to proceed. This method avoids the use of hazardous reagents such as acid chlorides or phosgene and is considered environmentally friendly.
  • Advantages : High conversion rates, solvent-free conditions, and scalability for industrial applications.
  • Applications : This method is particularly suitable for producing N-acyl proline derivatives for cosmetic or pharmaceutical topical formulations due to the purity and yield of the product.
Step Conditions/Details Outcome/Notes
a) Heating fatty acid 100–220°C Melting and activation of fatty acid
b) Addition of aqueous proline solution 30-60% proline in water Amide bond formation
c) Isolation of product Filtration, drying Pure this compound

(Source: Patent US20200123103)

Carbodiimide-Mediated Coupling in Organic Solvent

A widely used method for preparing N-acyl amino acid derivatives including this compound is carbodiimide coupling, which involves activation of the carboxyl group of dodecanoic acid followed by reaction with proline under mild conditions.

  • Reagents : Dicyclohexylcarbodiimide (DCC) or other carbodiimides, 4-dimethylaminopyridine (DMAP) as a catalyst, and dichloromethane (DCM) as solvent.
  • Procedure :
    • Proline is dissolved in DCM with triethylamine to neutralize the carboxylic acid group.
    • Dodecanoic acid is activated by DCC in the presence of DMAP.
    • The activated acid reacts with the amino group of proline to form the amide bond.
    • The reaction mixture is stirred at room temperature for 24-48 hours.
    • The product is purified by extraction and column chromatography.
  • Yields : High yields (typically 84-95%) have been reported for similar N-acyl proline derivatives.
  • Advantages : Mild reaction conditions preserve stereochemistry; suitable for laboratory-scale synthesis.
Reagent/Step Amount/Condition Purpose/Effect
Proline + triethylamine Room temperature, DCM Neutralization and solubilization
Dodecanoic acid + DCC + DMAP Room temperature, 24-48 h Activation and coupling
Workup & purification Extraction, chromatography Isolation of pure product

(Source: Asian Journal of Pharmaceutical and Clinical Research)

Preparation via N-Carboxy Anhydride (NCA) Intermediate

Another synthetic route involves preparing the N-carboxy anhydride (NCA) of proline derivatives, followed by ring-opening polymerization or direct reaction with nucleophiles.

  • Synthesis of NCA : Proline derivatives are treated with phosgene or triphosgene in the presence of bases like triethylamine to form the NCA monomer.
  • Subsequent Reaction : The NCA can be polymerized or reacted with amines to yield N-acylated products.
  • Relevance : While this method is primarily used for polymer synthesis, it can be adapted for this compound preparation by controlling reaction conditions.

(Source: Polym Journal 1983), ACS Polymers Au

Esterification Followed by Acylation

In some cases, ester derivatives of proline are first synthesized (e.g., dodecyl esters), followed by N-acylation.

  • Procedure :
    • Proline esters are prepared by esterification with dodecanol or dodecyl esters via carbodiimide coupling.
    • Subsequent N-acylation is performed using acyl chlorides or anhydrides.
  • Yields : Esterification yields for dodecyl esters of proline are moderate (~20%), requiring chromatographic purification.
  • Applications : Useful for modifying both N- and O- positions on proline.

(Source: PMC article on proline derivatives)

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Advantages Yield/Notes Source(s)
Direct Acylation (Solvent-free) Dodecanoic acid, proline, heat (100-220°C) Green, scalable, solvent-free High conversion
Carbodiimide Coupling DCC, DMAP, DCM, triethylamine Mild, high yield, stereospecific 84-95% yield
Mitsunobu Reaction DIAD, triphenylphosphine, dodecanol Useful for complex derivatives Moderate, more complex
N-Carboxy Anhydride Intermediate Phosgene/triphosgene, triethylamine Enables polymer synthesis Requires careful handling
Esterification + Acylation Carbodiimide, acyl chlorides Allows dual modification Moderate ester yields (~20%)

Research Findings and Analytical Data

  • Spectroscopic Characterization : this compound is typically characterized by IR spectroscopy (amide bond formation indicated by amide I and II bands), NMR (confirming the acyl chain and proline signals), and mass spectrometry.
  • Solubility and Physical Properties : The introduction of the dodecanoyl chain imparts amphiphilic properties, affecting solubility in organic solvents and water, and enhancing membrane permeability in pharmaceutical applications.
  • Stability : N-Dodecanoyl derivatives show improved stability against enzymatic degradation compared to free proline, as demonstrated in serum stability assays.

Chemical Reactions Analysis

Types of Reactions: N-Dodecanoyl-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted proline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-Dodecanoyl-proline features a dodecanoyl group attached to the proline backbone, which imparts amphiphilic characteristics to the molecule. This property allows NDLP to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.

Chemical Synthesis

Building Block for Complex Molecules:
NDLP serves as a crucial building block in the synthesis of more complex organic compounds. Its structural similarity to natural amino acids allows it to participate in various chemical reactions, facilitating the creation of diverse chemical entities .

Table 1: Chemical Reactions Involving NDLP

Reaction TypeProducts FormedNotes
OxidationN-Dodecanoyl-4-oxo-L-prolineUseful for synthesizing ketone derivatives
ReductionRegeneration of NDLPImportant for recycling the compound
SubstitutionN-Dodecanoyl-4-substituted-L-proline derivativesExpands the library of proline derivatives

Biological Applications

Dermal Penetration Enhancer:
Research indicates that NDLP can enhance the permeability of skin barriers, making it valuable in drug delivery systems. In vitro studies demonstrated that NDLP derivatives significantly increased the flux of model drugs through human skin models .

Case Study:
A study evaluated the effectiveness of NDLP as a dermal penetration enhancer for the drug diclofenac. The results showed a substantial increase in drug absorption rates compared to control formulations, indicating its potential for improving transdermal drug delivery systems .

Medical Applications

Therapeutic Properties:
NDLP has been investigated for its potential anti-inflammatory and antimicrobial activities. Its ability to modulate biological processes makes it a candidate for therapeutic applications.

Table 2: Therapeutic Potential of NDLP

Activity TypeObserved EffectReference
Anti-inflammatoryReduced inflammation markers in vitro
AntimicrobialInhibition of bacterial growth

Industrial Applications

Emulsifiers in Cosmetics:
Due to its amphiphilic nature, NDLP is utilized as an emulsifying agent in cosmetic formulations. It helps stabilize emulsions and enhances the texture and feel of products .

Sustainable Chemistry:
NDLP is being explored within the framework of green chemistry, where it may contribute to more environmentally friendly chemical processes. This includes its role as a chemical modifier that can alter reactivity and properties of other compounds .

Future Trends

The future applications of this compound are promising, with ongoing research focused on:

  • Advanced Drug Formulations: Developing novel drug delivery systems leveraging NDLP's penetration-enhancing properties.
  • Innovative Cosmetic Products: Creating skincare formulations that utilize NDLP for improved moisturizing and emollient effects.
  • Green Chemistry Initiatives: Exploring sustainable practices that incorporate NDLP into chemical synthesis processes.

Mechanism of Action

The mechanism of action of N-Dodecanoyl-proline primarily involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting the membrane structure and enhancing the permeability of drugs. This property is particularly valuable in transdermal drug delivery systems, where the compound acts as a penetration enhancer .

Comparison with Similar Compounds

Structural Analogues

(a) N-Dodecanoyl alanine
  • Structure: Linear amino acid (alanine) with a dodecanoyl group.
  • Molecular formula: C15H29NO3.
  • Key differences: Lacks proline’s cyclic structure, leading to greater conformational flexibility. Melting point: 82.8–83.7°C (free acid), lower than N-Dodecanoyl-4-hydroxyproline (86–87°C) due to reduced hydrogen bonding . Synthesis: Similar CDI-mediated coupling but requires methyl ester protection for solubility .
(b) N-Dodecanoyl-4-hydroxy-L-proline
  • Structure : Proline derivative with a hydroxyl group at the 4-position.
  • Molecular formula: C17H31NO4.
  • Key differences: Hydroxyl group increases polarity and hydrogen-bonding capacity. Melting point: 86–87°C, higher than non-hydroxylated analogues due to intermolecular H-bonding . Applications: Enhanced solubility in aqueous systems compared to N-Dodecanoyl-proline, making it suitable for biomedical formulations .
(c) N-Methylproline
  • Structure: Proline with a methyl group instead of dodecanoyl.
  • Molecular formula: C6H11NO2.
  • Key differences :
    • Smaller substituent reduces lipophilicity.
    • CAS number : 475-11-6, widely used as a chiral building block in peptide synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C17H31NO3 313.43 Not reported Cyclic secondary amine, dodecanoyl
This compound Na salt C17H30NNaO3 319.41 Not reported Ionic carboxylate
N-Dodecanoyl alanine C15H29NO3 283.40 82.8–83.7 Linear primary amine
N-Dodecanoyl-4-hydroxyproline C17H31NO4 313.43 86–87 Hydroxyl, cyclic amine
N-Methylproline C6H11NO2 145.16 Not reported Methyl, cyclic amine

Biological Activity

N-Dodecanoyl-proline, a derivative of proline, has garnered attention due to its potential biological activities and applications in various fields, including medicine and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an N-acylated derivative of proline, characterized by the presence of a dodecanoyl (C12) fatty acid chain attached to the nitrogen atom of the proline molecule. This structural modification enhances its amphiphilic properties, allowing it to interact with biological membranes and proteins effectively.

The biological activity of this compound can be attributed to its structural similarity to natural amino acids, which allows it to modulate various biological processes. The compound's mechanism of action involves:

  • Enzyme Interaction : It can interact with specific enzymes, potentially modulating their activity. This interaction may lead to altered metabolic pathways within cells.
  • Receptor Binding : this compound may bind to membrane receptors, influencing cellular signaling pathways and physiological responses.
  • Membrane Stabilization : The dodecanoyl chain enhances the stability of peptides in serum by protecting them from proteolytic degradation, which is crucial for therapeutic applications .

1. Antimicrobial Activity

This compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that it can inhibit the growth of various bacteria and fungi, potentially due to its ability to disrupt microbial membranes.

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. It has been studied for its potential to modulate inflammatory responses in various tissues, which could be beneficial in treating inflammatory diseases.

3. Transdermal Drug Delivery Enhancement

The compound has been explored as a skin permeation enhancer for transdermal drug delivery systems. Its amphiphilic nature allows it to interact favorably with skin lipids, improving the permeability of co-administered drugs .

Case Study 1: Serum Stability Enhancement

A study investigated the stability of N-dodecyl-l-PDC31 (a peptide conjugate) in mouse serum. The introduction of a dodecyl group significantly improved the peptide's half-life from minutes to approximately 30 minutes, indicating that lipidation enhances serum stability and potentially therapeutic efficacy .

Case Study 2: Skin Permeation Studies

In another study focusing on skin permeation enhancers, N-dodecanoyl derivatives were tested for their ability to enhance drug delivery across the stratum corneum. Results showed that these compounds effectively reduced barrier properties without causing lipid extraction, thereby facilitating drug absorption .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Toxicity Profiles : In vitro studies on cell lines (e.g., 3T3 fibroblasts) have shown acceptable toxicity levels for this compound derivatives, with IC50 values indicating low cytotoxicity .
  • Molecular Docking Studies : Computational analyses have suggested that this compound derivatives may act as effective inhibitors against specific enzymes like collagenase, supporting their role in therapeutic applications .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates inflammatory responses
Transdermal EnhancerImproves skin permeability for drug delivery
Serum StabilityProtects peptides from degradation in serum
Enzyme InhibitionPotential inhibitor for collagenase

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify acyl group integration (δ ~2.2 ppm for CH₂ groups) and proline ring conformation. ¹³C NMR is critical for distinguishing s-cis/s-trans amide isomers via carbonyl carbon shifts .
  • X-Ray Crystallography : Resolves proline ring puckering (e.g., Cβ-Cγ half-chair conformations) and acyl chain orientation. Requires high-quality crystals grown via slow evaporation in ethyl acetate .
  • FT-IR : Confirms acylation via C=O stretches (~1740 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .

How do solvent polarity and temperature affect the conformational equilibrium of this compound’s proline ring and acyl chain?

Advanced Research Question

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize s-cis conformers due to dipole interactions, increasing their population to ~40% vs. ~15% in nonpolar solvents (e.g., chloroform) .
  • Temperature Dependence : Elevated temperatures (e.g., 40°C) reduce energy barriers, enabling pseudorotation between ring conformers. Variable-temperature NMR quantifies ΔG values for conformational transitions .
  • Computational Modeling : Molecular mechanics (MMFF94 force field) predicts solvent-dependent conformational distributions, validated by experimental NOESY correlations .

What experimental strategies resolve contradictions in NMR data regarding s-cis/s-trans isomerization ratios?

Advanced Research Question

  • Dynamic NMR : Line-shape analysis at different temperatures determines exchange rates between isomers. For example, coalescence temperatures identify energy barriers .
  • Cross-Validation : Pair ¹³C NMR with IR or HPLC to confirm isomer ratios. Discrepancies may arise from solvent impurities or kinetic trapping during sample preparation .
  • Control Experiments : Compare synthetic batches with deuterated solvents to rule out solvent-induced shifts .

How does this compound interact with lipid bilayers or enzymatic targets, and what assays quantify these interactions?

Advanced Research Question

  • Lipid Bilayer Studies : Use fluorescence anisotropy with DPH probes to measure acyl chain integration into membranes. Surface plasmon resonance (SPR) quantifies binding kinetics to membrane proteins .
  • Enzymatic Assays : Test inhibition of proline-specific enzymes (e.g., prolyl oligopeptidase) via Michaelis-Menten kinetics. IC₅₀ values indicate competitive vs. noncompetitive binding .
  • MD Simulations : All-atom simulations (e.g., GROMACS) model insertion depth and hydrogen bonding with lipid headgroups .

What computational approaches predict this compound’s bioavailability and metabolic stability?

Advanced Research Question

  • QSAR Models : Correlate logP values (calculated via ChemAxon) with permeability in Caco-2 cell assays .
  • Metabolic Pathways : CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites on the dodecanoyl chain .
  • Half-Life Prediction : Use in vitro liver microsomal assays coupled with HPLC-MS to quantify degradation rates .

How stable is this compound under varying pH and oxidative conditions, and what degradation products form?

Advanced Research Question

  • pH Stability : Incubate in buffers (pH 2–9) and monitor via HPLC. Degradation at pH <3 involves hydrolysis of the amide bond, releasing proline and dodecanoic acid .
  • Oxidative Stress : Expose to H₂O₂ or cytochrome P450 systems. LC-MS/MS identifies hydroxylated or shortened acyl chains as primary byproducts .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .

What are the limitations of current analytical techniques in detecting low-abundance conformers of this compound?

Advanced Research Question

  • NMR Sensitivity : Low-population conformers (<5%) may evade detection. Use hyperpolarized ¹³C labeling or cryoprobes to enhance signal-to-noise ratios .
  • Crystallography Bias : X-ray structures may favor rigid conformers. Complement with solution-state DFT calculations to model dynamic equilibria .
  • Chromatographic Artifacts : HPLC may separate isomers, altering equilibrium ratios. Use on-flow NMR to analyze isomers directly post-column .

How does the proline moiety influence the amphiphilic properties of this compound compared to other N-acyl amino acids?

Advanced Research Question

  • Critical Micelle Concentration (CMC) : Measure via surface tension assays. Proline’s rigid ring reduces CMC by ~20% compared to flexible glycine derivatives .
  • Membrane Curvature Effects : Compare with N-lauroyl-serine using small-angle X-ray scattering (SAXS). Proline’s conformational constraints promote bilayer disruption over micelle formation .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies entropy-driven binding to membranes due to proline’s restricted rotation .

What reproducibility challenges arise in synthesizing and characterizing this compound across laboratories?

Advanced Research Question

  • Synthetic Variability : Trace moisture during acylation causes yield fluctuations. Standardize anhydrous conditions using molecular sieves .
  • Crystallization Inconsistencies : Seed crystals or use identical solvent batches to ensure consistent crystal packing .
  • Data Reporting : Adopt NIH guidelines for preclinical studies, detailing solvent purity, instrument calibration, and statistical thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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